(4aS,6aR,6aS,6bR,8aR,10S,11S,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Beschreibung

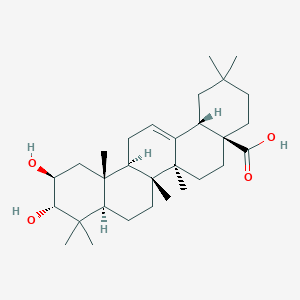

The compound (4aS,6aR,6aS,6bR,8aR,10S,11S,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid (CAS: 77-52-1) is a triterpenoid carboxylic acid with a molecular formula of C30H48O3 and a molecular weight of 456.7 g/mol . It features 10 defined stereocenters and a complex fused-ring system characteristic of pentacyclic triterpenes. Key structural elements include:

- Heptamethyl substituents: Contributes to lipophilicity and steric bulk.

Eigenschaften

Molekularformel |

C30H48O4 |

|---|---|

Molekulargewicht |

472.7 g/mol |

IUPAC-Name |

(4aS,6aR,6aS,6bR,8aR,10S,11S,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,22+,23+,27-,28+,29+,30-/m0/s1 |

InChI-Schlüssel |

MDZKJHQSJHYOHJ-SXISEVPCSA-N |

Isomerische SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@H](C3(C)C)O)O)C |

Kanonische SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound known as (4aS,6aR,6aS,6bR,8aR,10S,11S,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex natural product derived from traditional herbal formulations like Triphala. This article explores its biological activities based on recent studies and research findings.

Chemical Structure and Properties

This compound belongs to a class of lipophilic molecules with multiple hydroxyl groups and a tetradecahydropicene core structure. Its molecular formula and stereochemistry contribute to its unique biological properties.

Biological Activities

1. Alcohol Dehydrogenase Inhibition:

Recent computational studies have identified this compound as a potential inhibitor of alcohol dehydrogenase (ADH), an enzyme crucial in the metabolism of alcohol. The binding affinity of this compound to ADH was demonstrated through molecular docking studies. It showed high binding efficiency to the competitive inhibitor 4-Methylpyrazole. This suggests that it may offer therapeutic benefits in managing alcoholic liver injury by reducing the toxic effects of acetaldehyde accumulation .

2. Pharmacokinetics and Safety:

Pharmacokinetic analyses indicated favorable drug-likeness properties and low hepatotoxicity. The compound's stability during molecular dynamics simulations further supports its potential as a therapeutic agent .

3. Anti-inflammatory Effects:

In related studies involving other compounds from the same family or similar structures (e.g., triterpenes), anti-inflammatory properties have been noted. These compounds often modulate inflammatory pathways and may reduce colitis symptoms in animal models .

Case Studies

Case Study 1: Computational Analysis of ADH Inhibition

A study conducted on Triphala-derived compounds revealed that certain phytochemicals exhibited significant binding to ADH. The specific compound was highlighted for its strong interaction with the enzyme's active site. This study utilized both in silico docking techniques and in vitro assays to validate the findings .

Case Study 2: Traditional Medicine Applications

In traditional medicine practices where Triphala is commonly used for liver health and detoxification processes—this compound's role as an ADH inhibitor aligns with these therapeutic uses. Historical data supports the efficacy of herbal formulations in managing liver-related conditions .

Data Tables

| Biological Activity | Mechanism | Source |

|---|---|---|

| ADH Inhibition | Competitive binding to ADH | [Research Study 1] |

| Anti-inflammatory Effects | Modulation of inflammatory pathways | [Research Study 3] |

| Hepatoprotective Properties | Reduced toxicity from alcohol metabolism | [Traditional Medicine] |

Wissenschaftliche Forschungsanwendungen

The compound (4aS,6aR,6aS,6bR,8aR,10S,11S,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid has garnered attention for its potential applications in various scientific fields. This article will explore its applications in medicinal chemistry and pharmacology, emphasizing its biological activities and therapeutic potential.

Chemical Properties and Structure

The compound is characterized by a complex molecular structure with multiple stereocenters. Its molecular formula is , with a molecular weight of approximately 484.7 g/mol. The specific stereochemistry contributes to its unique biological properties.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for preventing oxidative stress-related diseases. For instance, studies have shown that certain derivatives of tetradecahydropicene compounds can scavenge free radicals effectively .

Anti-inflammatory Effects

The compound's structural analogs have been investigated for their anti-inflammatory activities. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation . This makes them potential candidates for treating inflammatory diseases such as arthritis.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms . The ability to target specific cancer pathways could position this compound as a valuable therapeutic agent in oncology.

Antimicrobial Activity

Compounds related to this structure have demonstrated antimicrobial effects against various pathogens. This property is particularly relevant in the context of rising antibiotic resistance . The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 1: Summary of Biological Activities

Detailed Insights from Research

- Antioxidant Studies : A study highlighted the ability of similar heptamethylated compounds to reduce oxidative stress markers in vitro. The antioxidant capacity was measured using DPPH and ABTS assays.

- Anti-inflammatory Mechanisms : Research demonstrated that derivatives could downregulate NF-kB signaling pathways in macrophages, leading to reduced expression of inflammatory mediators.

- Cancer Research : In vitro experiments revealed that the compound induced cell cycle arrest and apoptosis in breast cancer cell lines via mitochondrial pathways.

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed promising results for potential use as a new class of antimicrobial agents.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes structurally related triterpenoids, emphasizing substituent variations and stereochemical complexity:

Key Observations:

Substituent Diversity :

- The target compound’s 10,11-dihydroxy groups contrast with esterified derivatives in analogues (e.g., coumaroyl or acetoxy groups in ), which increase molecular weight and alter solubility .

- Methylation patterns (e.g., heptamethyl vs. pentamethyl in ) influence steric hindrance and membrane permeability .

Stereochemical Complexity :

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound | Compound |

|---|---|---|---|

| LogP (Predicted) | ~6.5 | ~8.2 | ~9.1 |

| PSA (Ų) | ~83.8 | ~120.5 | ~83.8 |

| Solubility (mg/mL) | <0.1 | <0.01 | <0.01 |

| Hydrogen Bond Donors | 3 | 5 | 3 |

Analysis:

Molecular Docking and Target Affinity

While direct studies on the target compound are sparse, analogous triterpenoids exhibit:

- SERCA Inhibition: identifies triterpenoid-carboxamide derivatives with nanomolar affinity for SERCA, a calcium pump implicated in cancer .

Vorbereitungsmethoden

Source Identification

The compound has been identified as a natural product isolated from Bellis perennis (common daisy), where it occurs as a secondary metabolite. Its presence in this plant aligns with the biosynthetic pathways of oleanane-type triterpenoids, which are characterized by a pentacyclic scaffold with hydroxyl and carboxyl functional groups. The structural complexity of this molecule, including its seven methyl groups and stereochemical configuration, necessitates careful extraction and purification protocols.

Extraction and Isolation

Typical extraction procedures involve the following steps:

-

Plant Material Preparation : Fresh or dried Bellis perennis aerial parts are homogenized in methanol or ethanol to solubilize polar triterpenoids.

-

Solvent Partitioning : The crude extract is partitioned between ethyl acetate and water to isolate non-polar triterpenoid fractions.

-

Chromatographic Purification : Column chromatography using silica gel or Sephadex LH-20 is employed, with elution gradients of hexane-ethyl acetate or chloroform-methanol to separate the target compound from co-extracted impurities.

Key Challenges:

-

Low Natural Abundance : The compound constitutes <0.01% of the dry plant weight, requiring large biomass inputs.

-

Stereochemical Integrity : Preservation of the (4aS,6aR,6aS,6bR,8aR,10S,11S,12aR,14bS) configuration during extraction demands mild conditions to prevent epimerization.

Chemical Synthesis

Reduction-Based Approaches

A validated synthetic route involves the selective reduction of precursor quinone methides. For example, the reduction of celastrol (a structurally related triterpenoid) using sodium borohydride (NaBH₄) in methanol yields derivatives with preserved stereochemistry.

Procedure :

-

Reaction Setup : Celastrol (50 mg, 0.11 mmol) is dissolved in anhydrous methanol (2 mL).

-

Reduction : NaBH₄ (44 mg, 1.1 mmol) is added in portions under nitrogen, stirred at 25°C for 30 minutes.

-

Workup : The reaction is quenched with 0.1 M HCl, extracted with dichloromethane (3 × 15 mL), and dried over Na₂SO₄.

-

Purification : Solvent removal under vacuum yields the product as a white solid (99% yield).

Mechanistic Insight :

NaBH₄ selectively reduces α,β-unsaturated ketones to secondary alcohols while retaining the carboxylic acid group and methyl substituents. This method is critical for introducing the 10,11-dihydroxy groups without altering the heptamethyl configuration.

Protection-Deprotection Strategies

Multi-step synthesis requires temporary protection of hydroxyl and carboxyl groups. For instance:

| Step | Functional Group | Protecting Agent | Conditions |

|---|---|---|---|

| 1 | Carboxylic Acid | Methyl Ester | CH₂N₂, Et₂O |

| 2 | Hydroxyl | TBDMS-Cl | Imidazole, DMF |

| 3 | Deprotection | HF-Pyridine | THF, 0°C |

This approach enables sequential functionalization at C-10 and C-11 while preventing unwanted side reactions.

Comparative Analysis of Methods

Q & A

Q. How can the stereochemical configuration of this compound be accurately determined?

The compound’s 11 defined stereocenters require advanced analytical techniques for unambiguous assignment. X-ray crystallography is the gold standard for resolving complex stereochemistry, as it provides direct spatial coordinates of substituents . For preliminary analysis, high-field NMR (≥600 MHz) with NOESY/ROESY experiments can identify through-space proton interactions, while -DEPT and HSQC correlations clarify connectivity. Cross-referencing with computational models (e.g., DFT-optimized structures) improves accuracy .

Q. What spectroscopic methods are essential for characterizing its hydroxyl and methyl group arrangements?

- FT-IR : Identify hydroxyl (-OH) stretches (~3200–3600 cm) and ester/carboxylic acid functionalities.

- NMR : Methyl groups (δ 0.7–1.5 ppm) and hydroxyl protons (δ 1.5–5.0 ppm, depending on hydrogen bonding) can be resolved using deuterated DMSO to slow exchange rates .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHO) and rule out impurities .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

Due to its polyhydroxy structure, store the compound under inert gas (N/Ar) at –20°C in amber vials to prevent oxidation and photodegradation . Pre-purify via preparative HPLC (C18 column, acetonitrile/water gradient) to remove catalytic residues from synthesis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 13C^{13}\text{C}13C NMR data between synthetic batches?

Batch-to-batch variations may arise from residual solvents, diastereomeric impurities, or conformational flexibility. Strategies include:

Q. What in silico approaches predict the compound’s bioavailability and metabolic pathways?

Use the ACD/Labs Percepta Platform to calculate LogP (≈9.06), polar surface area (83.83 Å), and Cytochrome P450 interactions . Molecular docking (AutoDock Vina) against CYP3A4 or UDP-glucuronosyltransferases identifies potential metabolic sites. ADMET predictors (e.g., SwissADME) assess permeability and toxicity risks .

Q. How can derivatives be synthesized without compromising stereochemical integrity?

- Selective protection : Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers during derivatization .

- Metal-free conditions : Avoid transition-metal catalysts to prevent racemization; employ organocatalytic esterification .

- Monitoring : Track stereopurity via chiral HPLC (Chiralpak IA column) after each synthetic step .

Q. What experimental designs are optimal for studying its interactions with biological membranes?

- Surface plasmon resonance (SPR) : Measure binding kinetics to lipid bilayers.

- Fluorescence anisotropy : Tag the compound with BODIPY to monitor membrane fluidity changes.

- Molecular dynamics (MD) simulations : Use GROMACS to model interactions with phosphatidylcholine bilayers over 100-ns trajectories .

Data Contradiction Analysis

Q. How should conflicting bioactivity results between in vitro and in vivo assays be addressed?

Discrepancies may stem from poor solubility or off-target effects. Solutions:

- Solubility enhancement : Use β-cyclodextrin inclusion complexes or PEGylation to improve aqueous dispersion .

- Metabolite profiling : Identify active metabolites via LC-QTOF-MS in plasma samples .

- Dose-response recalibration : Adjust concentrations to account for protein binding in serum .

Q. What statistical methods validate reproducibility in dose-dependent studies?

- ANOVA with Tukey post hoc : Compare means across ≥3 independent replicates.

- Bland-Altman plots : Assess inter-assay variability in EC values.

- Power analysis : Ensure sample sizes (n ≥ 6) achieve 80% statistical power (α = 0.05) .

Methodological Resources

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.